![molecular formula C16H22N2O4S B2363187 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid CAS No. 793727-47-6](/img/structure/B2363187.png)
5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid
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Description
5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid (PPSB) is a synthetic organic molecule that is used in various scientific research applications. PPSB is a versatile molecule that has a wide range of applications due to its unique properties. PPSB is a relatively new molecule and has been the subject of much research in recent years.
Scientific Research Applications
Hypoglycemic Activity
- Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives : Research into hypoglycemic benzoic acid derivatives, such as repaglinide, highlights the significance of specific chemical groups like the acidic group (COOH; SO2NH) and the amidic spacer (CONH; NHCO) for their activity. These compounds, including those related to 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, have been found effective in managing type 2 diabetes (Grell et al., 1998).
Catalysis in Chemical Reactions
- Sulfonamides as Novel Terminators of Cationic Cyclisations : Sulfonamides, including structures similar to 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, have been identified as effective terminators in cationic cyclizations for the formation of complex chemical structures like polycyclic systems (Haskins & Knight, 2002).
Antimicrobial and Antiviral Properties
- Synthesis and Antimicrobial Activity : Research into compounds structurally related to 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid shows significant antimicrobial properties against pathogens, offering potential applications in treating plant diseases and possibly in human health (Vinaya et al., 2009).
Potential Antidepressant Effects
- Cytochrome P450 and Other Enzymes in Antidepressant Metabolism : This compound's derivatives have been studied in the context of novel antidepressants, examining their metabolic pathways and potential therapeutic applications (Hvenegaard et al., 2012).
Enzyme Inhibition and Biological Activity
- Enzymatic Inhibition by O-Substituted Derivatives : Studies show that derivatives of sulfonamides bearing a piperidine nucleus, similar to 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, exhibit promising activity against enzymes like lipoxygenase and cholinesterases, suggesting potential therapeutic uses (Khalid et al., 2013).
Crystal Structure and Chemical Binding Studies
- Crystal Structure and Binding Site Identification : Investigations into the crystal structures of benzamide derivatives, which share structural features with 5-(Piperidine-1-sulfonyl)-2-(pyrrolidin-1-yl)benzoic acid, have applications in identifying binding sites for modulators of specific receptors (Wu et al., 2014).
properties
IUPAC Name |
5-piperidin-1-ylsulfonyl-2-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c19-16(20)14-12-13(6-7-15(14)17-8-4-5-9-17)23(21,22)18-10-2-1-3-11-18/h6-7,12H,1-5,8-11H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQIKJWNPWDPEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)N3CCCC3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID85198863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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